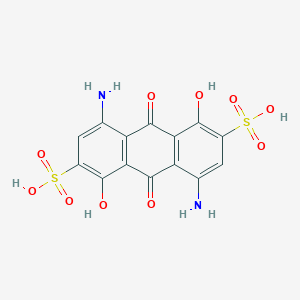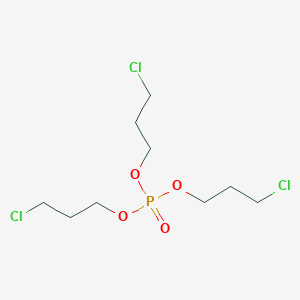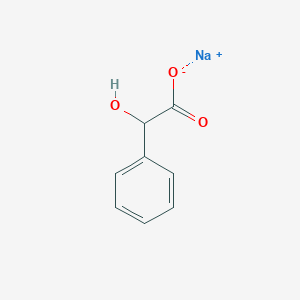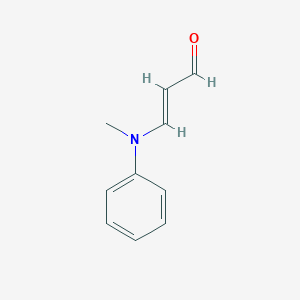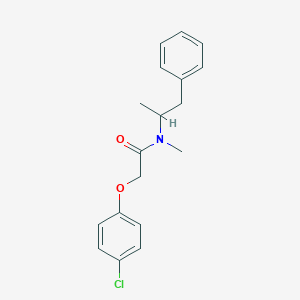
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide, also known as S-23515, is a chemical compound that has been extensively researched for its potential application in various fields of science. This compound belongs to the class of amides and is used as a research tool to study the physiological and biochemical effects of its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the inhibition of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the brain. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide inhibits the activity of AChE, which results in an increase in the concentration of ACh in the brain. This increase in ACh concentration has been shown to improve cognitive function in animal models.
Efectos Bioquímicos Y Fisiológicos
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and reduce oxidative stress in animal models. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has also been shown to have potential neuroprotective effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in lab experiments is its high potency and selectivity for AChE inhibition. This allows for precise and accurate measurements of its effects on cognitive function and other physiological parameters. However, one limitation of using 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide. One potential direction is the development of new analogs and derivatives of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide with improved potency and selectivity for AChE inhibition. Another direction is the investigation of the potential therapeutic applications of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are also needed to better understand the biochemical and physiological effects of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide involves the reaction between 2-(4-chlorophenoxy) acetic acid and N-methyl-N-(1-phenylpropan-2-yl) amine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been extensively studied for its potential application in various fields of science. It has been used as a research tool to study the physiological and biochemical effects of its mechanism of action. 2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
13385-09-6 |
|---|---|
Nombre del producto |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
Fórmula molecular |
C18H20ClNO2 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-methyl-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-14(12-15-6-4-3-5-7-15)20(2)18(21)13-22-17-10-8-16(19)9-11-17/h3-11,14H,12-13H2,1-2H3 |
Clave InChI |
OPKXKBSMMAECPR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



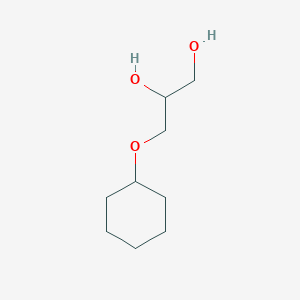
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
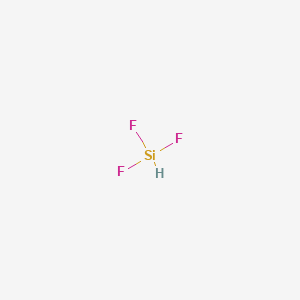
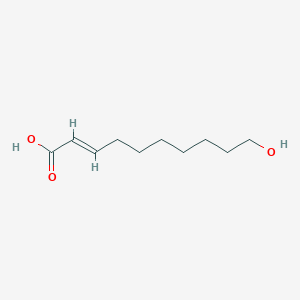
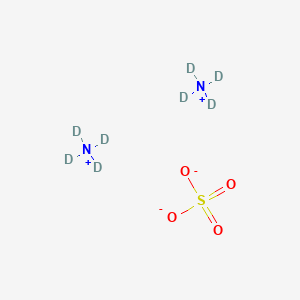
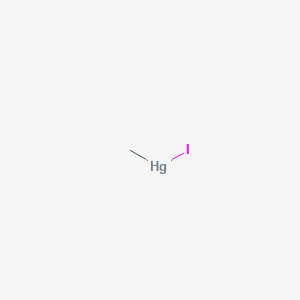
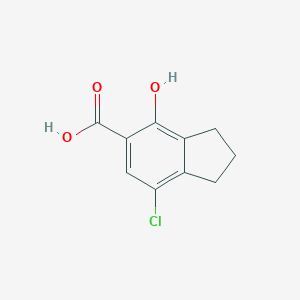
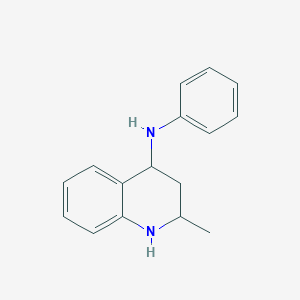
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
